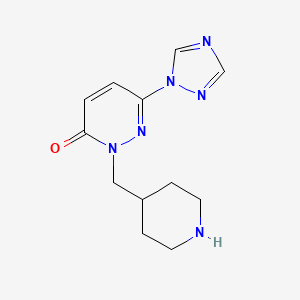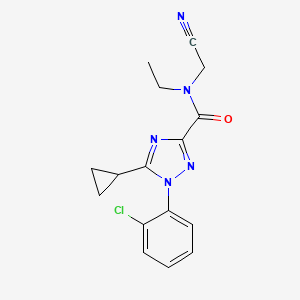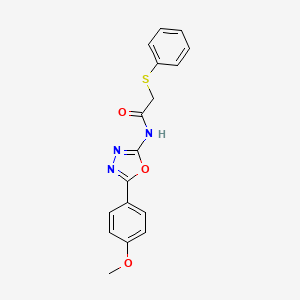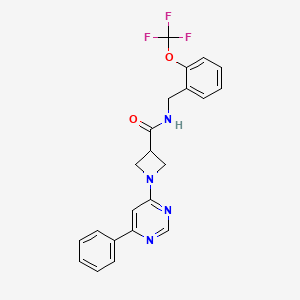
diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate is a phosphonate ester that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a vinyl group substituted with a fluoro and trifluoromethyl phenyl group, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable vinyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a vinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alkane derivatives.
Substitution: Substituted phosphonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or interact with biological membranes, leading to its observed biological effects. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and stability, contributing to its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (Z)-(1-fluoro-2-phenylvinyl)phosphonate
- Diethyl (Z)-(1-chloro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate
- Diethyl (Z)-(1-bromo-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate
Uniqueness
Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate stands out due to the presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4O3P/c1-3-19-21(18,20-4-2)12(14)9-10-5-7-11(8-6-10)13(15,16)17/h5-9H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSMRQYRSKYLV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)C(F)(F)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)C(F)(F)F)/F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)



![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)
![1-(2-Methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2734868.png)
![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)
![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2734877.png)

![3-methyl-6-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2734881.png)

